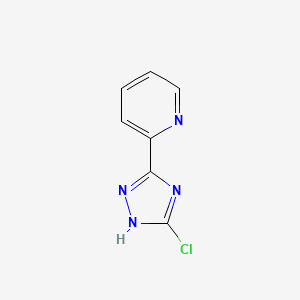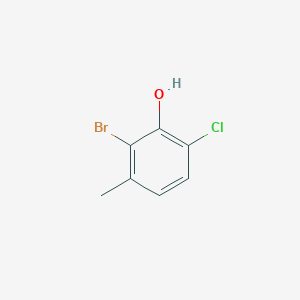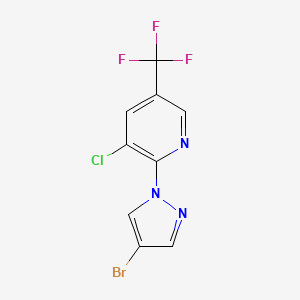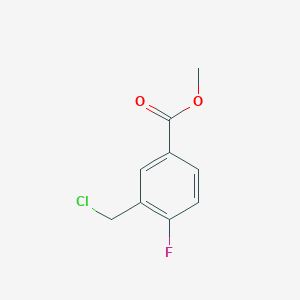![molecular formula C18H21BrClNO B1525615 5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride CAS No. 1220032-82-5](/img/structure/B1525615.png)
5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride
Overview
Description
The compound “5-Bromo[1,1’-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride” is a complex organic molecule. It contains a biphenyl group, which is two benzene rings connected by a single bond. One of the benzene rings has a bromine atom attached at the 5th position. The compound also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The presence of the bromine atom and the piperidine ring could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The bromine atom is a good leaving group, and the benzene ring can undergo electrophilic aromatic substitution. The piperidine ring, being a secondary amine, can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would determine properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Oxidative Degradation and Environmental Behavior
- Oxidation Kinetics of Bromophenols : Bromophenols can be oxidized by peroxydisulfate activated by carbon nanotubes, suggesting potential environmental degradation pathways for related compounds. The study found that bromophenols could form hydroxylated polybrominated diphenyl ethers and hydroxylated polybrominated biphenyls, indicating possible transformation products in the environment (Guan et al., 2017).
Biological Effects and Toxicity
- Developmental Neurotoxicants : Brominated flame retardants, including polybrominated diphenyl ethers (PBDEs), have been studied for their potential neurotoxic effects. One study found that neonatal exposure to PBDEs can cause permanent behavioral changes, highlighting concerns about the neurotoxic potential of brominated compounds in the environment (Eriksson et al., 2001).
Membrane Performance Improvement
- Anion-Exchange Membrane Performance : Research on poly(biphenyl piperidine)s suggests that creating micro-phase separation structures in anion-exchange membranes can improve ionic conductivity and stability, indicating the relevance of biphenyl and piperidine structures in material science applications (Du et al., 2021).
Chiral Separation and Analysis
- Enantiomeric Resolution : The chiral separation of enantiomers of a structurally similar compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, has been achieved, demonstrating the analytical and preparative importance of brominated piperidine derivatives in stereochemistry (Ali et al., 2016).
Antimicrobial Activity
- Antibacterial Bromophenols : Bromophenols isolated from marine red algae have shown antimicrobial activity, suggesting potential applications of brominated compounds in developing new antibacterial agents (Xu et al., 2003).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[(4-bromo-2-phenylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO.ClH/c19-16-8-9-18(21-13-14-5-4-10-20-12-14)17(11-16)15-6-2-1-3-7-15;/h1-3,6-9,11,14,20H,4-5,10,12-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXDCNVLADIEKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-(Allyloxy)phenyl]ethanamine](/img/structure/B1525538.png)

![2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B1525544.png)
![[4-(3-Nitrophenoxy)phenyl]methanol](/img/structure/B1525547.png)

![4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid](/img/structure/B1525549.png)




